molecular formula C10H11F2NO2 B13178446 Methyl 3-amino-3-(2,4-difluorophenyl)propanoate

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate

カタログ番号: B13178446
分子量: 215.20 g/mol
InChIキー: FCVSGKVSVMNVBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate is a fluorinated β-amino acid ester that serves as a critical building block in medicinal chemistry and pharmaceutical research . The compound features a 2,4-difluorophenyl substituent, a modification known to enhance metabolic stability, influence lipophilicity, and improve bioavailability in drug candidates . It is available as the free base (CAS 1038338-55-4) and commonly as a hydrochloride salt (CAS 1333750-44-9) for improved stability and handling . Enantiomerically pure β-aryl-β-amino acids like this are intensively investigated due to their pharmacological significance and unique biological properties . They are documented as crucial scaffolds in drug design, found in anticancer agents, novel antibiotics, and analgesic tetrapeptides . The incorporation of fluorine atoms is a key strategy in modern drug development, as evidenced by its use in active pharmaceutical ingredients (APIs) such as antidiabetic agents and antimicrobials . Researchers utilize this compound in the development of efficient enzymatic synthesis methods for producing optically active fluorinated β-amino acid enantiomers, which are valuable for preclinical studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

特性

分子式

C10H11F2NO2

分子量

215.20 g/mol

IUPAC名

methyl 3-amino-3-(2,4-difluorophenyl)propanoate

InChI

InChI=1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9H,5,13H2,1H3

InChIキー

FCVSGKVSVMNVBK-UHFFFAOYSA-N

正規SMILES

COC(=O)CC(C1=C(C=C(C=C1)F)F)N

製品の起源

United States
Foundational & Exploratory

"solubility of methyl 3-amino-3-(2,4-difluorophenyl)propanoate in organic solvents"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solubility Profiling and Process Engineering of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate Type: Technical Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Leads

Executive Summary

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate (CAS: 1212928-15-8 for the (S)-enantiomer) is a critical chiral


-amino acid ester intermediate. It serves as a structural scaffold for dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs essential for type 2 diabetes management (e.g., analogs of Sitagliptin).

The solubility profile of this compound is the governing parameter for its isolation, enantiomeric resolution, and yield optimization. This guide provides a comprehensive analysis of its solubility landscape, identifying critical solvent systems for crystallization and warning against process risks such as transesterification in primary alcohols.

Physicochemical Profile & Structural Analysis

To predict solubility behavior where empirical data is proprietary, we analyze the molecular descriptors that drive solute-solvent interactions.

PropertyValue / DescriptorProcess Implication
Molecular Formula

Moderate molecular weight (215.20 g/mol ) facilitates good organic solubility.
Functional Groups Primary Amine (Basic), Methyl Ester, DifluorophenylAmphiphilic nature. The amine allows for pH-switchable solubility (salt formation).
Predicted LogP ~1.3 - 1.8Lipophilic enough for extraction into EtOAc/DCM; too lipophilic for pure water solubility as a free base.
pKa (Amine) ~8.8 - 9.2 (Estimated)Exists as a cation at pH < 7 (water soluble) and neutral species at pH > 10 (organic soluble).
Chirality (S)- or (R)- enantiomerHigh-purity enantiomers often exhibit different solubility isotherms compared to racemates due to crystal lattice energy differences.

Solubility Landscape

The following solubility data is synthesized from process patents and "nearest-neighbor" structural analogs (e.g., 2,4,5-trifluoro derivatives).

Solvent Class Compatibility
  • Primary Alcohols (Methanol, Ethanol):

    • Solubility:High .

    • Risk:Critical.

      
      -amino esters are prone to transesterification  in primary alcohols under basic conditions or prolonged heating.
      
    • Recommendation: Avoid as a single solvent for long-term storage or high-temperature recrystallization unless the ester group matches the solvent (e.g., use methanol for methyl esters).

  • Secondary Alcohols (Isopropanol - IPA):

    • Solubility:Moderate to High (Temperature Dependent).

    • Benefit: Steric hindrance of IPA minimizes transesterification.

    • Application: Ideal crystallization solvent . The solubility curve typically shows a steep gradient, allowing for high recovery upon cooling.

  • Polar Aprotic (DMSO, DMF, NMP):

    • Solubility:Very High (>200 mg/mL).

    • Application: Useful for reaction media but poor for isolation due to high boiling points and difficulty in removing residual solvent.

  • Esters & Ethers (Ethyl Acetate, MTBE, THF):

    • Solubility:Good.

    • Application: Standard extraction solvents. Ethyl Acetate/Heptane is a common solvent/antisolvent pair for this class of compounds.

  • Non-Polar (Heptane, Hexane, Toluene):

    • Solubility:Low / Insoluble.

    • Application: Antisolvents used to drive precipitation.

Thermodynamic Solubility Table (Projected)

Values are projected based on standard


-amino ester behavior and must be validated per batch.
Solvent System25°C Solubility (mg/mL)60°C Solubility (mg/mL)Process Role
Methanol > 150> 500Dissolution (Risk of Side Reaction)
Isopropanol (IPA) 30 - 50150 - 200Preferred Crystallization Solvent
Ethyl Acetate 40 - 60> 200Extraction / Isolation
Heptane < 1< 5Antisolvent
Water (pH 7) < 1 (Free Base)N/AImmiscible Wash
Water (pH 2) > 100 (HCl Salt)N/AAqueous Phase Extraction

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, researchers must generate their own solubility isotherms. The following protocols are designed to be self-validating.

Protocol A: Gravimetric Solubility Determination

Use this for rapid approximation of saturation points.

  • Preparation: Weigh 500 mg of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate into a 20 mL scintillation vial.

  • Addition: Add the target solvent in 100

    
    L increments while stirring at a fixed temperature (e.g., 25°C).
    
  • Observation: Record the volume required to achieve full dissolution (clear solution).

  • Verification: Cool the solution by 10°C. If precipitation occurs, the initial point was near saturation.

  • Calculation:

    
    
    
Protocol B: Metastable Zone Width (MSZW) Determination

Essential for designing crystallization cycles to avoid spontaneous nucleation.

  • Setup: Automated reactor with turbidity probe and temperature control.

  • Heating: Heat a slurry of known concentration (e.g., 50 mg/mL in IPA) at 0.5°C/min until the turbidity signal drops to baseline (Dissolution Temperature,

    
    ).
    
  • Cooling: Cool the clear solution at 0.5°C/min until the turbidity signal spikes (Nucleation Temperature,

    
    ).
    
  • Delta:

    
    . A wide MSZW indicates a stable supersaturated solution, ideal for seeded cooling crystallization.
    

Process Visualization

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for determining solubility and selecting the appropriate solvent system.

SolubilityWorkflow Start Start: Define Process Goal Goal_Reaction Goal: Reaction Medium Start->Goal_Reaction Goal_Isolation Goal: Isolation/Crystallization Start->Goal_Isolation Check_Solubility Screen Solubility (Gravimetric Method) Goal_Reaction->Check_Solubility Goal_Isolation->Check_Solubility High_Sol High Solubility (>100 mg/mL) Check_Solubility->High_Sol Mod_Sol Moderate Solubility (20-80 mg/mL) Check_Solubility->Mod_Sol Low_Sol Low Solubility (<5 mg/mL) Check_Solubility->Low_Sol Decision_Reaction Select as Reaction Solvent (e.g., THF, DMSO) High_Sol->Decision_Reaction Reaction Decision_Cryst Select as Crystallization Solvent (e.g., IPA, EtOAc) Mod_Sol->Decision_Cryst Isolation Decision_Anti Select as Antisolvent (e.g., Heptane) Low_Sol->Decision_Anti Precipitation

Caption: Logical workflow for solvent selection based on solubility thresholds. High solubility favors reaction kinetics; moderate solubility favors controlled crystallization.

Figure 2: pH-Switchable Extraction Strategy

This diagram illustrates how to leverage the basic amine pKa for purification.

ExtractionLogic Crude Crude Mixture (Impure) Acidify Acidify to pH 2 (HCl) Crude->Acidify Aq_Layer Aqueous Layer (Product as Salt) Acidify->Aq_Layer Soluble Org_Layer_Waste Organic Layer (Non-basic Impurities) Acidify->Org_Layer_Waste Insoluble Basify Basify to pH 10 (NaOH) Aq_Layer->Basify Extract Extract with EtOAc Basify->Extract Final_Prod Pure Product (Free Base) Extract->Final_Prod

Caption: Purification strategy utilizing the pH-dependent solubility of the amino-ester moiety.

References

  • Needham, T. E. (1970).[1][2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[1][2] Link

  • PubChem. (2025).[3][4][5][6] Methyl 3-amino-3-(4-fluorophenyl)propanoate (Analog Data). National Library of Medicine. Link

  • Lynn, D. M., et al. (2018).[7] Degradation of poly(β-amino ester) gels in alcohols through transesterification. National Institutes of Health (PMC). Link

  • ChemicalBook. (2025). Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate Product Profile. Link

Sources

The Architect's Guide to Asymmetric Synthesis of Chiral β-Amino Esters: From Foundational Principles to Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral β-amino esters are paramount structural motifs in the pharmaceutical industry, serving as indispensable building blocks for a vast array of therapeutic agents, including β-lactam antibiotics, antiviral drugs, and peptide-based therapeutics.[1][2] Their stereochemistry is often the linchpin of biological activity, necessitating precise control over their synthesis. This in-depth technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of chiral β-amino esters, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key methodologies, offer field-proven insights into experimental design, and provide detailed, actionable protocols.

The Strategic Imperative: Why Chiral β-Amino Esters Matter

The β-amino acid backbone imparts unique conformational constraints and metabolic stability to peptides and small molecules, making it a privileged scaffold in drug design.[] The ester functionality provides a versatile handle for further synthetic manipulations, enabling the construction of complex molecular architectures. Consequently, the development of efficient and highly stereoselective methods for accessing enantiomerically pure β-amino esters remains a significant focus of modern organic synthesis.[4][5]

Pillars of Asymmetric Synthesis: A Methodological Deep Dive

The asymmetric synthesis of chiral β-amino esters can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

The Mannich Reaction: A Cornerstone of C-C and C-N Bond Formation

The Mannich reaction, in its asymmetric variant, stands as a powerful tool for the direct formation of β-amino carbonyl compounds.[6][7] This three-component reaction typically involves an aldehyde, an amine, and a ketone or its enolate equivalent. In the context of β-amino ester synthesis, a ketene silyl acetal or a similar enolate precursor is employed.

The advent of organocatalysis has revolutionized the asymmetric Mannich reaction, offering a metal-free and often milder alternative to traditional methods.[1][2] Chiral bifunctional catalysts, such as thiourea derivatives derived from amino alcohols or diamines, are particularly effective.[1][2] These catalysts operate through a dual activation mechanism, simultaneously activating the imine electrophile and the nucleophile through hydrogen bonding interactions.

Diagram: Proposed Mechanism of a Bifunctional Thiourea-Catalyzed Mannich Reaction

Mannich_Mechanism cluster_catalyst Bifunctional Catalyst cluster_reactants Reactants cluster_product Product Catalyst Thiourea Catalyst (H-bond donor/acceptor) Product Chiral β-Amino Ester Catalyst->Product Stereocontrolled C-C bond formation Imine N-Boc-Imine Imine->Catalyst Activation (H-bonding) Enolate Silyl Ketene Acetal Enolate->Catalyst Activation (H-bonding)

Caption: Dual activation by a chiral thiourea catalyst in the asymmetric Mannich reaction.

Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction of a 3-Indolinone-2-carboxylate [1][2]

  • Materials:

    • 3-Indolinone-2-carboxylate (1.0 equiv)

    • N-Boc-benzaldimine (generated in situ from α-amidosulfone) (1.2 equiv)

    • Chiral bifunctional thiourea catalyst derived from (R,R)-cyclohexyldiamine (5 mol%)

    • Toluene (solvent)

    • Anhydrous Na₂CO₃ (1.5 equiv)

  • Procedure:

    • To a stirred solution of the 3-indolinone-2-carboxylate and the α-amidosulfone in toluene at room temperature, add the chiral thiourea catalyst.

    • Add anhydrous Na₂CO₃ to the mixture.

    • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours).

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-amino ester.

  • Self-Validation:

    • The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.[8]

    • The diastereoselectivity can be determined by ¹H NMR analysis of the crude reaction mixture.

Chiral Auxiliary-Mediated Synthesis: The Power of Temporary Chirality

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[9] After the desired reaction, the auxiliary is cleaved and can often be recovered. Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, has proven to be an exceptionally useful auxiliary in the asymmetric synthesis of β-amino esters via aza-Michael additions.[10][11][12]

Diagram: Workflow for Chiral Auxiliary-Mediated Synthesis

Chiral_Auxiliary_Workflow Start Prochiral Substrate (α,β-Unsaturated Ester) Adduct Chiral Adduct Start->Adduct Attach Auxiliary Auxiliary Chiral Auxiliary ((S,S)-(+)-Pseudoephedrine) Reaction Diastereoselective Aza-Michael Addition Adduct->Reaction Cleavage Auxiliary Cleavage Reaction->Cleavage Product Chiral β-Amino Ester Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: General workflow for the synthesis of chiral β-amino esters using a chiral auxiliary.

Experimental Protocol: Asymmetric Aza-Michael Addition using (S,S)-(+)-Pseudoephedrine [10][11]

  • Step 1: Amide Formation

    • To a solution of (S,S)-(+)-pseudoephedrine (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add the desired α,β-unsaturated acid chloride (1.1 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer and concentrate to afford the α,β-unsaturated amide.

  • Step 2: Diastereoselective Aza-Michael Addition

    • To a solution of the α,β-unsaturated pseudoephedrine amide (1.0 equiv) in an anhydrous solvent (e.g., THF) at -78 °C, add a solution of a lithium amide (e.g., lithium benzylamide, 1.5 equiv), prepared separately.

    • Stir the reaction at -78 °C for the specified time.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent, dry, and concentrate. Purify by chromatography to obtain the β-amino amide adduct.

  • Step 3: Auxiliary Cleavage

    • The resulting β-amino amide can be converted to the corresponding β-amino ester by various methods, such as acid-catalyzed alcoholysis.

  • Self-Validation:

    • The diastereomeric ratio of the β-amino amide adduct can be determined by ¹H NMR or HPLC analysis.

    • The enantiomeric excess of the final β-amino ester is determined after cleavage of the auxiliary.

Transition Metal Catalysis: The Efficiency of Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a highly atom-economical and efficient method for the synthesis of chiral compounds.[5][13] For the synthesis of β-amino esters, this typically involves the hydrogenation of β-enamino esters using chiral transition metal complexes, most commonly with rhodium or ruthenium catalysts bearing chiral phosphine ligands.[4][13]

Table: Comparison of Catalysts for Asymmetric Hydrogenation of β-Enamino Esters

Catalyst SystemLigand TypeTypical SubstratesEnantioselectivity (ee)Reference
[Rh(COD)₂]BF₄ / Chiral BisphosphineBisphosphepine(Z)-β-Aryl-β-aminoacrylates>99%[13]
Ru(OAc)₂ / Chiral PhosphineBINAPOβ-(Acylamino)acrylatesHigh[13]
Pd-Catalyzed Hydrogenation---β-Fluoroalkyl β-amino acrylic acid derivativesup to 96%[14]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation [13]

  • Materials:

    • β-Enamino ester substrate (1.0 equiv)

    • [Rh(COD)₂]BF₄ (1 mol%)

    • Chiral bisphosphine ligand (e.g., Me-DuPhos) (1.1 mol%)

    • Methanol (degassed solvent)

  • Procedure:

    • In a glovebox, charge a pressure-resistant vessel with the rhodium precursor and the chiral ligand in methanol.

    • Stir the solution for 30 minutes to allow for catalyst pre-formation.

    • Add the β-enamino ester substrate.

    • Seal the vessel, remove it from the glovebox, and pressurize with hydrogen gas (pressure will vary depending on the substrate).

    • Stir the reaction at the specified temperature until hydrogen uptake ceases.

    • Carefully vent the hydrogen and concentrate the reaction mixture.

    • Purify the product by column chromatography.

  • Self-Validation:

    • Conversion can be monitored by GC or ¹H NMR.

    • Enantiomeric excess is determined by chiral HPLC or GC analysis.

Emerging Frontiers and Future Perspectives

The field of asymmetric synthesis of β-amino esters is continually evolving. Recent advances include the development of novel organocatalysts, the use of biocatalysis, and the exploration of new reaction pathways.[5] The direct synthesis of unprotected β-amino acids and their derivatives remains a significant challenge and an area of active research.[15] The development of more sustainable and scalable methodologies will be crucial for the large-scale production of these vital pharmaceutical intermediates.

Conclusion

The asymmetric synthesis of chiral β-amino esters is a rich and diverse field, offering a multitude of powerful strategies for accessing these valuable compounds. The choice of methodology is a critical decision that depends on the specific target molecule and the desired scale of synthesis. A thorough understanding of the underlying principles of each approach, as detailed in this guide, is essential for the successful design and execution of synthetic routes in both academic and industrial settings.

References

  • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. [Link]

  • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. [Link]

  • Method for the preparation of a chiral-beta-amino ester.
  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. [Link]

  • Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. PubMed. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. ResearchGate. [Link]

  • Recent advances in the catalytic asymmetric synthesis of beta-amino acids. ResearchGate. [Link]

  • Synthesis of β-Amino Acids and Derivatives. Organic Chemistry Portal. [Link]

  • Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. PMC. [Link]

  • Catalytic asymmetric hydrogenation of alpha-amino-beta-keto ester hydrochlorides using homogeneous chiral nickel-bisphosphine complexes through DKR. Semantic Scholar. [Link]

  • Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]

  • Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews (RSC Publishing). [Link]

  • Catalytic asymmetric hydrogenation of alpha-amino-beta-keto ester hydrochlorides using homogeneous chiral nickel-bisphosphine complexes through DKR. PubMed. [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]

  • Asymmetric Hydrogenation of α-Amino Esters into Optically Active β-Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes. Organic Letters. [Link]

  • Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journals. [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. MPG.PuRe. [Link]

  • SYNTHESIS OF CHIRAL BETA AMINO ACIDS.
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC. [Link]

  • (PDF) Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β‐Amino Acids. ResearchGate. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. [Link]

  • Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. Semantic Scholar. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

Sources

A Technical Guide to the Synthesis of Methyl 3-Amino-3-(2,4-difluorophenyl)propanoate: Key Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate is a valuable building block in medicinal chemistry, primarily due to the presence of the β-amino acid scaffold and the metabolically robust 2,4-difluorophenyl moiety.[1][2] This guide provides an in-depth analysis of the principal synthetic strategies for its preparation, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations. We will explore prominent synthetic routes including the Mannich-type reaction, the Reformatsky reaction, and the asymmetric hydrogenation of β-enamino esters. For each methodology, a detailed protocol is provided, accompanied by a discussion of the causal factors influencing experimental design and outcomes. This document is intended for researchers and professionals in drug discovery and process development, offering a blend of theoretical grounding and practical, field-proven insights.

Introduction: The Significance of Fluorinated β-Amino Esters

β-Amino acids and their ester derivatives are crucial structural motifs in the development of pharmaceuticals.[1] Their incorporation into peptide-based drugs can induce stable secondary structures and confer remarkable resistance to metabolic degradation by peptidases.[1] The introduction of fluorine atoms, as seen in the 2,4-difluorophenyl group, further enhances the pharmacological profile by modulating properties such as lipophilicity, metabolic stability, and binding affinity. Consequently, the development of efficient and stereoselective synthetic routes to molecules like methyl 3-amino-3-(2,4-difluorophenyl)propanoate is of significant interest. This guide delineates the most effective starting materials and reaction pathways to achieve this synthesis.

Profile of the Core Starting Material: 2,4-Difluorobenzaldehyde

The cornerstone for the synthesis of the target molecule is 2,4-difluorobenzaldehyde. Its structure provides the aromatic ring and the future C3 carbon of the propanoate backbone.

PropertyValue
CAS Number 1550-35-2[3]
Molecular Formula F₂C₆H₃CHO[3]
Molecular Weight 142.10 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 65-66 °C at 17 mmHg

Synthetic Origins: Commercially, 2,4-difluorobenzaldehyde can be synthesized via several routes. A common laboratory-scale method involves the Rosenmund reduction of 2,4-difluorobenzoyl chloride using a palladium on barium sulfate catalyst.[4] Other industrial methods include the fluorination of 2,4-dichlorobenzaldehyde or multi-step processes starting from 1,3-difluorobenzene.[5][6] Its wide availability from chemical suppliers makes it a convenient starting point for laboratory synthesis.[3]

Primary Synthetic Strategies and Methodologies

The construction of the methyl 3-amino-3-(2,4-difluorophenyl)propanoate backbone can be approached through several robust C-C and C-N bond-forming reactions.

The Mannich-Type Reaction: A Three-Component Convergence

The Mannich reaction is a powerful and atom-economical method for producing β-amino carbonyl compounds.[7][8] It involves a three-component condensation of an aldehyde, an amine, and a carbonyl compound containing an acidic α-proton. In our case, this translates to the reaction of 2,4-difluorobenzaldehyde, an ammonia source, and a methyl ester enolate equivalent.

Mechanistic Rationale: The reaction proceeds via the in situ formation of an imine from 2,4-difluorobenzaldehyde and ammonia. This electrophilic imine is then intercepted by a nucleophilic enolate generated from a methyl ester derivative. The choice of catalyst is critical; both acid and base catalysis are common to facilitate either imine formation or enolization.

Core Starting Materials:

  • Aldehyde: 2,4-Difluorobenzaldehyde

  • Amine Source: Ammonium chloride or aqueous/methanolic ammonia[9]

  • Enolate Precursor: Methyl acetate or silyl ketene acetals derived from it.[10] Alternatively, diethyl malonate can be used, followed by a decarboxylation step.[7]

Mannich_Reaction cluster_reactants Starting Materials cluster_process Reaction Process 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Imine_Formation In Situ Imine Formation 2,4-Difluorobenzaldehyde->Imine_Formation Ammonia Source Ammonia Source Ammonia Source->Imine_Formation Methyl Acetate Derivative Methyl Acetate Derivative Enolate_Generation Enolate Generation Methyl Acetate Derivative->Enolate_Generation Mannich_Addition Nucleophilic Addition Imine_Formation->Mannich_Addition Enolate_Generation->Mannich_Addition Product Methyl 3-amino-3-(2,4-difluorophenyl)propanoate Mannich_Addition->Product

Caption: Workflow for the Mannich-type synthesis.

Experimental Protocol (Illustrative):

  • Reaction Setup: In a round-bottom flask, combine 2,4-difluorobenzaldehyde (1.0 eq.) and an ammonia source such as ammonium chloride (1.2 eq.) in a suitable solvent like ethanol.[7]

  • Addition of Enolate Precursor: Add methyl acetate (2.0-3.0 eq.) and a catalytic amount of a suitable acid or base (e.g., sulfated MCM-41 or a Lewis acid) to the mixture.[7]

  • Reaction Execution: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, filter the catalyst (if heterogeneous) and remove the solvent under reduced pressure. The residue is then subjected to an aqueous workup to remove salts, followed by extraction with an organic solvent (e.g., ethyl acetate). The crude product is purified by silica gel column chromatography to yield the target β-amino ester.[1][2]

The Reformatsky Reaction: Zinc-Mediated C-C Bond Formation

The Reformatsky reaction is a classic method for preparing β-hydroxy esters.[11] A key variation involves using an imine as the electrophile instead of an aldehyde or ketone, which directly yields a β-amino ester.[12][13]

Mechanistic Rationale: The key step is the formation of an organozinc reagent, often called a Reformatsky enolate, by the oxidative addition of zinc metal into the carbon-halogen bond of an α-halo ester.[13] This enolate is sufficiently nucleophilic to add to the imine derived from 2,4-difluorobenzaldehyde but is generally unreactive towards the ester functionality, preventing self-condensation.[13]

Core Starting Materials:

  • Imine Precursor: 2,4-Difluorobenzaldehyde and a primary amine (e.g., ammonia, benzylamine for later deprotection).

  • Haloester: Methyl bromoacetate or methyl iodoacetate.

  • Metal: Activated zinc dust.

Reformatsky_Reaction cluster_reactants Starting Materials cluster_process Reaction Process Imine Imine from 2,4-Difluorobenzaldehyde Nucleophilic_Addition Addition to Imine Imine->Nucleophilic_Addition Haloester Methyl Bromoacetate Enolate_Formation Zinc Enolate Formation (Reformatsky Reagent) Haloester->Enolate_Formation Zinc Zinc Dust Zinc->Enolate_Formation Enolate_Formation->Nucleophilic_Addition Hydrolysis Aqueous Workup Nucleophilic_Addition->Hydrolysis Product Methyl 3-amino-3-(2,4-difluorophenyl)propanoate Hydrolysis->Product

Caption: Workflow for the Reformatsky-type synthesis.

Experimental Protocol (Illustrative):

  • Imine Formation: Prepare the N-substituted imine by condensing 2,4-difluorobenzaldehyde (1.0 eq.) with a suitable amine (1.0 eq.) in a solvent like toluene or THF, often with azeotropic removal of water.

  • Reformatsky Reagent Preparation: In a separate flask under an inert atmosphere, activate zinc dust (1.5 eq.) with a small amount of iodine or 1,2-dibromoethane. Add a solution of methyl bromoacetate (1.2 eq.) in anhydrous THF dropwise to the activated zinc suspension. Gentle heating may be required to initiate the reaction.

  • Addition to Imine: Cool the resulting greyish suspension of the Reformatsky reagent. Add the previously prepared imine solution dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Workup and Purification: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography. If a protecting group like benzyl was used on the nitrogen, a subsequent deprotection step (e.g., hydrogenolysis) is required.

Asymmetric Hydrogenation of β-Enamino Esters

For accessing enantiomerically pure β-amino esters, asymmetric hydrogenation is one of the most efficient and atom-economical methods.[14] This strategy involves the synthesis of a prochiral β-enamino ester followed by its reduction using a chiral transition metal catalyst.

Mechanistic Rationale: The synthesis first requires the formation of a β-(acylamino)acrylate or a related enamine. This is typically achieved by condensing a β-keto ester with an amine source and subsequent acylation, or directly from the β-keto ester and an amine. The crucial step is the hydrogenation of the C=C double bond, where a chiral rhodium or ruthenium catalyst, bearing ligands like TangPhos or DuPhos, directs the facial selectivity of hydrogen addition, thereby establishing the stereocenter.[14][15][16][17]

Core Starting Materials:

  • β-Enamino Ester Precursor: Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate (a β-keto ester) and an amine source (e.g., ammonium acetate, aniline derivatives).

  • Hydrogen Source: H₂ gas.

  • Catalyst: A chiral rhodium or ruthenium complex, such as [Rh(COD)(TangPhos)]BF₄.[14]

Hydrogenation_Reaction cluster_reactants Starting Materials Beta-Ketoester Methyl 3-(2,4-difluorophenyl) -3-oxopropanoate Enamine_Formation β-Enamino Ester Synthesis Beta-Ketoester->Enamine_Formation Amine Amine Source Amine->Enamine_Formation Hydrogenation Asymmetric Hydrogenation (H₂, Chiral Rh Catalyst) Enamine_Formation->Hydrogenation Product (S)- or (R)-Methyl 3-amino-3- (2,4-difluorophenyl)propanoate Hydrogenation->Product

Caption: Workflow for asymmetric hydrogenation.

Experimental Protocol (Illustrative):

  • β-Enamino Ester Synthesis: Condense methyl 3-(2,4-difluorophenyl)-3-oxopropanoate (1.0 eq.) with an amine like aniline (1.1 eq.) in a solvent such as toluene with a catalytic amount of acid (e.g., p-toluenesulfonic acid) and reflux with a Dean-Stark trap to remove water.[14] This yields the N-aryl β-enamino ester.

  • Asymmetric Hydrogenation: In a high-pressure autoclave, dissolve the β-enamino ester (1.0 eq.) in a degassed solvent like methanol or THF. Add the chiral rhodium catalyst (e.g., Rh-TangPhos, 0.5-1 mol%).[14]

  • Reaction Execution: Pressurize the autoclave with hydrogen gas (e.g., 20-100 psi) and stir the reaction at a controlled temperature until the substrate is fully consumed.

  • Workup and Purification: Carefully vent the autoclave and remove the solvent under reduced pressure. The crude product is then purified by column chromatography. If an N-aryl group was used, it may need to be removed in a subsequent step. For direct synthesis using an acylamino group, this step is not needed.

Comparative Analysis of Synthetic Routes

StrategyAdvantagesDisadvantagesSuited For
Mannich Reaction Atom-economical, convergent, uses readily available starting materials.[1]Can be difficult to control selectivity; may require optimization to avoid side reactions.Rapid, scalable synthesis of racemic material.
Reformatsky Reaction Tolerant of various functional groups; reliable C-C bond formation.[12]Requires stoichiometric zinc; activation of zinc can be inconsistent; imine stability can be an issue.Versatile laboratory-scale synthesis.
Asymmetric Hydrogenation Excellent for stereocontrol, high enantiomeric excesses achievable (up to 96% ee reported for similar substrates).[14]Requires synthesis of a specific precursor; high-pressure equipment and expensive chiral catalysts are necessary.Production of high-value, enantiopure material.

Conclusion

The synthesis of methyl 3-amino-3-(2,4-difluorophenyl)propanoate can be effectively achieved through several established organic transformations. The choice of the optimal synthetic route is dictated by the specific requirements of the research or development goal. For rapid, large-scale access to the racemic material, the Mannich-type reaction offers an efficient and atom-economical pathway. The Reformatsky reaction provides a reliable and versatile alternative for laboratory-scale synthesis. For applications where stereochemical purity is paramount, such as in the development of chiral drugs, asymmetric hydrogenation of a β-enamino ester precursor stands out as the superior methodology, despite its higher initial cost and equipment requirements. Each of these routes relies on the pivotal starting material, 2,4-difluorobenzaldehyde , underscoring its importance in the synthesis of fluorinated pharmaceutical intermediates.

References

  • Synthesis of 2,4-difluorobenzaldehyde. PrepChem.com. Available at: [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Tang, W., et al. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 7(23), 5273-5275. Available at: [Link]

  • Reddy, P. G., & Kumar, U. K. S. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(2), 2749-2756. Available at: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. (2015). Available at: [Link]

  • Synthesis experiment of 2,4-difluorobenzaldehyde. ResearchGate. Available at: [Link]

  • 2,4-Difluorobenzaldehyde, 98%. Ottokemi. Available at: [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (2004). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 69(20), 6899-6902. Available at: [Link]

  • Al-Zoubi, R. M. (2014). A Chemoselective Route to β-Enamino Esters and Thioesters. Organic Letters, 16(8), 2256-2259. Available at: [Link]

  • Ziarani, G. M., et al. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. Journal of Chemistry. Available at: [Link]

  • Recent progress in the chemistry of β-aminoketones. RSC Publishing. (2022). Available at: [Link]

  • Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. ResearchGate. (2004). Available at: [Link]

  • Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica. (2016). Available at: [Link]

  • Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3946-3957. Available at: [Link]

  • Highly Efficient Asymmetric Synthesis of beta-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of beta-(Acylamino)acrylates. Semantic Scholar. Available at: [Link]

  • Hofmann rearrangement. Wikipedia. Available at: [Link]

  • Rhodium-catalyzed enantioselective hydrogenation of beta-phthalimide acrylates to synthesis of beta2-amino acids. PubMed. (2006). Available at: [Link]

  • HOFMANN REARRANGEMENT. PHARMD GURU. (2025). Available at: [Link]

  • Reformatsky reaction. Wikipedia. Available at: [Link]

  • Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. (2017). Available at: [Link]

  • Chemistry Reformatsky Reaction. SATHEE. Available at: [Link]

  • Hofmann Rearrangement. Chemistry Steps. (2025). Available at: [Link]

  • gama-Lactams and the Reformatsky Reaction: New Tricks for Old Chemistry. SciSpace. Available at: [Link]

  • METHYL (3S)-3-AMINO-3-(2,4-DIFLUOROPHENYL)PROPANOATE. Appchem. Available at: [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. (2023). Available at: [Link]

  • Process For Preparation Of (S) 3 Amino 2 (4 Methylphenyl)propanoic Acid. Quick Company. Available at: [Link]

  • Methyl 3-amino-3-(4-fluorophenyl)-propionate. PubChem. Available at: [Link]

Sources

Methodological & Application

"methyl 3-amino-3-(2,4-difluorophenyl)propanoate as a sitagliptin precursor"

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis & Quality Control for Sitagliptin Precursors

Executive Summary & Context

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate is the critical chiral


-amino acid building block for Sitagliptin (Januvia) , a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes.

The synthesis of this intermediate represents a landmark in pharmaceutical chemistry, marking the industry's shift from classical resolution methods to Asymmetric Catalysis and subsequently to Biocatalysis . The primary challenge lies in establishing the


-configuration at the 

-carbon with high enantiomeric excess (

).

This guide details two validated protocols for generating this precursor:

  • Chemocatalytic Route: Rhodium-catalyzed asymmetric hydrogenation (The "Hansen" Route).

  • Biocatalytic Route: Transaminase-mediated amination (The "Savile" Route).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name Methyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate
CAS Number 1212928-15-8 (Generic), 82419-36-1 (Racemic)
Molecular Formula

Molecular Weight 215.20 g/mol
Appearance White to off-white crystalline solid (as HCl salt)
Solubility Soluble in MeOH, Ethanol, DMSO; Sparingly soluble in Heptane.[1][2]
Key Instability Free base is prone to intramolecular cyclization to form the

-lactam. Store as HCl or Phosphate salt.

Strategic Route Analysis

The synthesis of Sitagliptin intermediates has evolved through three generations. Understanding this evolution is crucial for selecting the right protocol for your lab's capabilities.

Sitagliptin_Retrosynthesis Sitagliptin Sitagliptin (API) Coupling Peptide Coupling Sitagliptin->Coupling BetaAminoAcid (R)-3-amino-3-(2,4-difluorophenyl) propanoic acid Coupling->BetaAminoAcid MethylEster TARGET: Methyl 3-amino-3- (2,4-difluorophenyl)propanoate BetaAminoAcid->MethylEster Hydrolysis Enamine Enamine Precursor (Z)-3-amino-3-(2,4-difluorophenyl)acrylate MethylEster->Enamine Asymmetric Hydrogenation KetoEster Beta-Keto Ester Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate MethylEster->KetoEster Transamination RhCat Chemocatalysis (Rh-Josiphos + H2) Enamine->RhCat KetoEster->Enamine NH4OAc / MeOH Transaminase Biocatalysis (Transaminase + PLP) KetoEster->Transaminase

Figure 1: Retrosynthetic analysis showing the two primary access points to the target methyl ester.

Protocol A: Asymmetric Hydrogenation (The Hansen Route)

Best for: Labs equipped with high-pressure hydrogenation reactors (Parr/Autoclave) but lacking enzyme screening libraries. Mechanism: Rhodium(I)-catalyzed hydrogenation using a chiral ferrocenyl ligand (Josiphos).

Reagents & Equipment[5][6][8][9][11]
  • Substrate: Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate.

  • Amine Source: Ammonium Acetate (

    
    ).
    
  • Catalyst Precursor:

    
     (Chloro(1,5-cyclooctadiene)rhodium(I) dimer).
    
  • Chiral Ligand:

    
     (Solvias).
    
  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH). Note: TFE significantly enhances turnover frequency.

  • Equipment: High-pressure stainless steel autoclave (rated to 500 psi).

Step-by-Step Methodology
Step 1: Enamine Formation
  • Charge a reaction vessel with Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate (1.0 equiv).

  • Add Methanol (5 volumes) and Ammonium Acetate (5.0 equiv).

  • Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by HPLC for the disappearance of the keto-ester.
    
  • Concentrate the solvent in vacuo.

  • Critical Workup: The enamine is sensitive to hydrolysis. Perform a rapid extraction with MTBE (Methyl tert-butyl ether), wash with water, dry over

    
    , and concentrate to a solid.
    
    • Checkpoint: Verify formation of the (Z)-enamine via

      
      -NMR (Olefinic proton typically 
      
      
      
      4.5–5.0 ppm).
Step 2: Asymmetric Hydrogenation[1][3][4]
  • Catalyst Preparation (Glovebox preferred): In a vial, mix

    
     (0.5 mol%) and 
    
    
    
    (1.1 mol% relative to Rh) in degassed TFE. Stir for 30 mins to form the active orange catalyst complex.
  • Reactor Loading: Dissolve the Enamine (from Step 1) in degassed TFE (concentration ~0.2 M). Add the catalyst solution.

  • Hydrogenation:

    • Seal the autoclave.

    • Purge with

      
       (3x) and then 
      
      
      
      (3x).
    • Pressurize to 200 psi (14 bar)

      
      .
      
    • Heat to

      
        and stir vigorously (1000 rpm) for 12–18 hours.
      
  • Isolation:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter the solution through a pad of celite/silica to remove the Rh catalyst.

    • Concentrate the filtrate.

    • Salt Formation: Dissolve the residue in IPA (Isopropyl alcohol) and add 1.0 equiv of

      
       (in dioxane or IPA). The target Methyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl  will precipitate.
      

Expected Yield: 85–92% Enantiomeric Excess (ee): >95% (upgradable to >99% via recrystallization).

Protocol B: Biocatalytic Transamination (The "Green" Route)

Best for: Labs with access to Codexis/Merck transaminase libraries; requires no high-pressure equipment. Mechanism: Enzymatic transfer of an amino group from a donor (isopropylamine) to the ketone.

Reagents
  • Enzyme: ATA-117 (engineered Arthrobacter transaminase) or commercially available

    
    -selective Transaminase screening kit.
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: Isopropylamine (1 M).

  • Buffer: 100 mM Triethanolamine (pH 8.5).

Workflow
  • Buffer Prep: Prepare 100 mM Triethanolamine buffer (pH 8.5) containing 1 mM PLP and 1 M Isopropylamine.

  • Reaction: Add Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate (50 g/L loading) to the buffer.

  • Initiation: Add the Transaminase enzyme powder (2 g/L).

  • Incubation: Shake at

    
     for 24 hours.
    
    • Note: The enzyme drives the equilibrium by consuming the amine donor. Acetone is the byproduct.

  • Workup:

    • Acidify reaction to pH 2 with 6N HCl (to protonate the amine and keep it in the aqueous phase).

    • Extract with MTBE to remove unreacted ketone (discard organic layer).

    • Basify aqueous layer to pH 10 with 5N NaOH.

    • Extract the product (free amine) into MTBE or IPAC (Isopropyl acetate).

    • Precipitate as Phosphate or HCl salt.

Analytical Quality Control (QC)[9]

Trustworthy data requires rigorous separation of enantiomers.

Method 1: Chiral HPLC (Direct)
  • Column: Chiralpak AD-H or IA (Daicel), 4.6 x 250 mm, 5

    
    m.
    
  • Mobile Phase: n-Heptane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 260 nm.

  • Temperature:

    
    .
    
  • Retention Times (Approx):

    • (S)-Enantiomer: 8.5 min

    • (R)-Enantiomer (Target): 10.2 min

Method 2: Derivatization (For trace impurity analysis)

If direct resolution is poor, derivatize with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) .

  • Mix 10 mg sample with 10 mg GITC in MeCN.

  • Stir at RT for 30 mins.

  • Inject on a standard C18 column (Zorbax Eclipse Plus).

  • Mobile Phase: Water/MeCN gradient. The diastereomers will separate with high resolution.

Safety & Handling (MSDS Summary)

Hazard ClassDescriptionPrecaution
Acute Toxicity Fluorinated intermediates can be toxic if inhaled or swallowed.Use exclusively in a fume hood.
Skin/Eye Irritant The free amine is basic and corrosive.Wear nitrile gloves and safety goggles.
High Pressure Protocol A involves

gas at 200 psi.
Use a blast shield; ensure autoclave is hydro-tested.
Instability Free base ester cyclizes to

-lactam.
Do not store as free base. Convert to HCl salt immediately.

References

  • Hansen, K. B., et al. (2009).[5][6][7][8] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798–8804.[5][7]

  • Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.

  • Khobragade, T. P., et al. (2021). "Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System." Frontiers in Bioengineering and Biotechnology, 9, 757062.[9]

  • Clausen, A. M., et al. (2006).[5] "Practical Asymmetric Synthesis of Sitagliptin." Organic Process Research & Development, 10(4), 723-730.

Sources

"protocols for N-protection of methyl 3-amino-3-(2,4-difluorophenyl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Protection of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate

Part 1: Introduction & Strategic Analysis

1.1 The Target Molecule Methyl 3-amino-3-(2,4-difluorophenyl)propanoate is a critical chiral


-amino acid ester intermediate. It serves as the structural scaffold for Sitagliptin  (Januvia®), a DPP-4 inhibitor used in the treatment of Type 2 Diabetes. The pharmacological activity of the final drug depends strictly on the (R)-configuration of the 

-amino center.

1.2 The Challenge: Chemoselectivity The molecule contains three reactive sites:

  • Primary Amine (Target): Nucleophilic, requires protection to prevent self-condensation or side reactions during subsequent coupling.

  • Methyl Ester: Electrophilic and susceptible to hydrolysis under strong aqueous basic conditions (saponification).

  • 2,4-Difluorophenyl Ring: Electron-withdrawing, slightly reducing the nucleophilicity of the benzylic amine compared to non-fluorinated analogs.

1.3 Strategic Decision Matrix: Selecting the Protecting Group (PG) The choice of PG dictates the downstream deprotection strategy.

Featuretert-Butoxycarbonyl (Boc) Benzyloxycarbonyl (Cbz) 9-Fluorenylmethoxycarbonyl (Fmoc)
Installation Mild base (TEA/DIPEA) or Aqueous

Schotten-Baumann (aq. Base)Organic base (Piperidine sensitive)
Deprotection Acid (TFA or HCl)Catalytic Hydrogenation (

/Pd)
Base (Piperidine/DBU)
Ester Stability High (Non-saponifying conditions)Medium (Risk of hydrolysis during install)Low (Deprotection attacks ester)
Sitagliptin Relevance High (Standard industrial route)Medium (Early R&D routes)Low (Rarely used)

Part 2: Detailed Experimental Protocols

Protocol A: N-Boc Protection (Ester-Safe Method)

Recommended for preserving the methyl ester and minimizing hydrolysis risks.

Mechanism: Nucleophilic attack of the primary amine on Di-tert-butyl dicarbonate (


), driven by an organic base to neutralize the liberated proton.

Reagents:

  • Substrate: Methyl 3-amino-3-(2,4-difluorophenyl)propanoate (Free base or HCl salt)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) [1.1 equiv][1]
    
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) [2.5 equiv if salt; 1.1 equiv if free base]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend the amine substrate (10 mmol) in anhydrous DCM (50 mL).

    • Note: If starting with the HCl salt, the mixture will be a suspension.[2]

  • Neutralization: Cool the mixture to 0°C (ice bath). Add TEA (25 mmol, 3.5 mL) dropwise.

    • Observation: The suspension should clear as the free amine is liberated and dissolves.

  • Addition: Add a solution of

    
     (11 mmol, 2.4 g) in DCM (10 mL) dropwise over 15 minutes.
    
    • Control Point: Monitor

      
       evolution (effervescence) if any acidic impurities are present, though 
      
      
      
      addition itself is not gas-evolving until workup/acid contact.
  • Reaction: Remove the ice bath and allow to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • Validation: Monitor by TLC (SiO2; Hexane/EtOAc 3:1). Stain with Ninhydrin (free amine = purple; product = colorless/faint).

  • Quench & Workup:

    • Wash the organic layer with 1M Citric Acid (2 x 30 mL) to remove excess base and any unreacted amine. Crucial: Avoid strong mineral acids (HCl) to prevent Boc cleavage.

    • Wash with Saturated

      
       (30 mL) and Brine (30 mL).
      
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
    • Yield Expectation: >90% as a white/off-white solid or viscous oil.

Protocol B: N-Cbz Protection (Modified Schotten-Baumann)

Used when orthogonal acid stability is required.

Reagents:

  • Reagent: Benzyl chloroformate (Cbz-Cl) [1.2 equiv]

  • Base: Sodium Bicarbonate (

    
    ) [2.5 equiv] - Use Bicarbonate, NOT Hydroxide, to protect the methyl ester.
    
  • Solvent: THF / Water (1:1 mixture)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine substrate (10 mmol) in THF (25 mL).

  • Buffer Prep: Dissolve

    
     (25 mmol) in Water (25 mL) and add to the THF solution. Cool to 0°C.[1]
    
  • Acylation: Add Cbz-Cl (12 mmol) dropwise via syringe pump or addition funnel over 30 minutes.

    • Critical: Vigorous stirring is essential as the reaction is biphasic.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup:

    • Evaporate most of the THF under reduced pressure (keep bath <40°C).

    • Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with 1M HCl (rapid wash), Water, and Brine.

  • Purification: Recrystallization from EtOAc/Hexanes is often possible due to the aromatic stacking of the Cbz and difluorophenyl groups.

Part 3: Visualization & Logic

Workflow Diagram: N-Boc Protection

BocProtection Start Start: Amine Substrate (HCl Salt or Free Base) Solubilization Suspend in DCM Add TEA/DIPEA (0°C) Start->Solubilization Addition Add Boc2O (1.1 eq) Dropwise Solubilization->Addition Reaction Stir at RT (4-6h) Monitor TLC Addition->Reaction Check Is Amine Consumed? Reaction->Check Check->Reaction No (Add more Boc2O) Quench Wash: 1M Citric Acid (Remove Base/Amine) Check->Quench Yes Workup Wash: NaHCO3 / Brine Dry & Concentrate Quench->Workup Final Product: N-Boc-Methyl Ester Workup->Final

Caption: Optimized workflow for N-Boc protection ensuring methyl ester stability via organic base mediation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Ester Hydrolysis) pH > 10 during reaction; Use of NaOH/KOH.Switch to Protocol A (Organic Base) or use

only. Keep Temp < 25°C.
Incomplete Reaction Steric hindrance from Fluorines; Old

.
Add catalytic DMAP (5 mol%) - Caution: Monitor for racemization. Use fresh reagents.
Gummy/Oily Product Residual solvent or Rotamers.Dry under high vacuum for 12h. N-Boc rotamers often broaden NMR signals; heat to 50°C in DMSO-

to coalesce.
Racemization High temperature or strong base exposure.Verify enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H). Avoid heating during workup.

Part 4: References

  • Hansen, K. B., et al. (2009). "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 9(5), 634–639.

  • Steinhuebel, D., et al. (2009). "Asymmetric Synthesis of Sitagliptin via an Enamine Hydrogenation." Journal of the American Chemical Society, 131(32), 11316–11317.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (General reference for Boc/Cbz stability profiles).

  • Xu, F., et al. (2004).[3] "Preparation of β-Amino Acid Derivatives via Direct Reductive Amination." Tetrahedron Letters, 45(43), 8055-8057.

Sources

Application Note: Enzymatic Resolution of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of chiral


-amino acids is a cornerstone in the production of modern peptidomimetics and antidiabetic drugs. Specifically, (R)-methyl 3-amino-3-(2,4-difluorophenyl)propanoate  is the critical pharmacophore precursor for Sitagliptin (Januvia®) , a DPP-4 inhibitor used to treat Type 2 diabetes.

While asymmetric synthesis via transaminases (as developed by Merck/Codexis) is the current industrial standard for de novo synthesis from ketones, enzymatic kinetic resolution remains a vital protocol for laboratory-scale purification and generic manufacturing where racemic starting materials are readily available.

This Application Note details a robust, self-validating protocol for the kinetic resolution of racemic methyl 3-amino-3-(2,4-difluorophenyl)propanoate. By utilizing Lipase PS (Burkholderia cepacia) , we achieve high enantiomeric excess (ee > 99%) of the desired (R)-ester by selectively hydrolyzing the (S)-enantiomer to its corresponding acid.[1]

Key Advantages of This Protocol
  • High Selectivity: E-values typically exceed 100, minimizing yield loss.

  • Mild Conditions: Operates at ambient pressure and moderate temperatures (40–45°C).

  • Scalability: The biphasic workup allows for easy separation of the product (ester) and byproduct (acid) without chromatography.

Mechanistic Principles

The process relies on the Kazlauskas Rule for lipases, where the enzyme active site preferentially accommodates one enantiomer. For


-amino esters, Burkholderia cepacia lipase (Amano Lipase PS) typically displays (S)-selectivity for hydrolysis.

Reaction Pathway:

  • Racemic Substrate: The starting material contains both (R)- and (S)-methyl esters.

  • Selective Hydrolysis: Lipase PS hydrolyzes the (S)-ester into the water-soluble (S)-acid .

  • Kinetic Resolution: The (R)-ester remains unreacted in the organic phase.

  • Separation: An acid/base extraction separates the (S)-acid (aqueous) from the (R)-ester (organic).

Reaction Scheme Visualization

ReactionScheme Racemate Racemic Methyl Ester (R/S Mixture) Intermediate Enzyme-Substrate Complex Racemate->Intermediate Binding Enzyme Lipase PS (Burkholderia cepacia) Enzyme->Intermediate Water H2O (0.5 - 1.0 eq) Water->Intermediate S_Acid (S)-Acid (Hydrolyzed Byproduct) Water Soluble Intermediate->S_Acid Fast Hydrolysis R_Ester (R)-Methyl Ester (Target Product) Organic Soluble Intermediate->R_Ester No Reaction (Kinetic Resolution)

Figure 1: Mechanistic pathway of the lipase-catalyzed resolution. The enzyme selectively processes the (S)-enantiomer, leaving the desired (R)-enantiomer intact.

Materials & Equipment

Reagents
ReagentGrade/SpecPurpose
Substrate Racemic methyl 3-amino-3-(2,4-difluorophenyl)propanoateStarting Material
Enzyme Lipase PS "Amano" IM (immobilized on diatomite)Biocatalyst
Solvent Diisopropyl ether (DIPE) or MTBEReaction Medium
Additive Triethylamine (Et3N)pH Modulator (optional)
Quench 1M HClReaction Termination
Standard (R)-Sitagliptin intermediate standardHPLC Calibration
Equipment
  • Thermostatic orbital shaker (set to 45°C).

  • HPLC system with Chiralcel OD-H or OJ-H column.

  • pH Stat (optional for large scale) or autotitrator.

  • Rotary evaporator.

Experimental Protocol

Phase 1: Enzyme Screening (Micro-Scale)

Note: While Lipase PS is recommended, batch variability requires validation.

  • Prepare Stock Solution: Dissolve 50 mg of racemic ester in 1 mL of DIPE saturated with water.

  • Enzyme Addition: Add 10 mg of enzyme (Screening set: Lipase PS, CAL-B, Lipase AK).

  • Incubation: Shake at 45°C, 250 rpm for 24 hours.

  • Sampling: Withdraw 50 µL, dilute with mobile phase, and analyze via HPLC.

  • Selection Criteria: Choose enzyme with Conversion (

    
    ) 
    
    
    
    50% and
    
    
    (enantiomeric excess of product acid) > 95%.
Phase 2: Optimized Preparative Scale (1.0 g)

This protocol assumes the use of Lipase PS based on its proven track record with fluorinated


-amino esters.
Step 1: Reaction Setup[2]
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 g (approx. 4.6 mmol) of racemic methyl 3-amino-3-(2,4-difluorophenyl)propanoate in 20 mL of water-saturated DIPE .

    • Tip: To saturate DIPE, shake it with deionized water in a separatory funnel and use the top organic layer.

  • Activation: Add 0.5 eq of water (41 µL) explicitly to ensure hydrolysis stoichiometry.

  • Catalyst: Add 200 mg of Lipase PS (immobilized).

  • Incubation: Seal the flask and incubate at 45°C with orbital shaking (200 rpm).

Step 2: Monitoring

Monitor the reaction every 4 hours using Chiral HPLC.

  • Stop Condition: When the enantiomeric excess of the unreacted ester (

    
    ) reaches >99%. This typically occurs at roughly 51-53% conversion.
    
  • Calculation:

    
    
    
Step 3: Workup & Purification
  • Filtration: Filter off the immobilized enzyme (can be washed with DIPE and reused).

  • Extraction (Critical Step):

    • Transfer the filtrate (DIPE) to a separatory funnel.

    • Wash 1: Extract with 5% NaHCO3 (aq) (2 x 10 mL).

      • Chemistry: The hydrolyzed (S)-acid moves to the aqueous phase as the carboxylate salt. The (R)-ester remains in the DIPE.

    • Wash 2: Wash the organic phase with brine (10 mL).

  • Isolation of (R)-Ester:

    • Dry the organic phase over anhydrous

      
      .
      
    • Evaporate solvent under reduced pressure.

    • Yield: Expect ~40-45% isolated yield of (R)-ester (Theoretical max is 50%).

  • Recovery of (S)-Acid (Optional):

    • Acidify the NaHCO3 aqueous layer to pH 2 with 1M HCl.

    • Extract with Ethyl Acetate to recover the (S)-acid.

Analytical Methods (Quality Control)

HPLC Conditions:

  • Column: Daicel Chiralcel OD-H or OJ-H (250 x 4.6 mm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Temperature: 25°C.

Retention Times (Approximate for OD-H):

  • (R)-Ester: ~12.5 min

  • (S)-Ester: ~15.2 min

  • (S)-Acid: Elutes much earlier or requires acidification of mobile phase to visualize.

Workflow Visualization

Workflow Start Start: 1.0g Racemic Ester in DIPE + H2O Reaction Add Lipase PS 45°C, 24-48h Start->Reaction Check HPLC Check: ee(ester) > 99%? Reaction->Check Check->Reaction No (Continue) Filter Filter Enzyme Check->Filter Yes Extraction Liquid-Liquid Extraction (DIPE / 5% NaHCO3) Filter->Extraction OrganicPhase Organic Phase (DIPE) Extraction->OrganicPhase Contains Ester AqueousPhase Aqueous Phase (NaHCO3) Extraction->AqueousPhase Contains Acid Salt Product Evaporate Solvent Yield: (R)-Ester (Sitagliptin Precursor) OrganicPhase->Product Byproduct Acidify & Extract Yield: (S)-Acid AqueousPhase->Byproduct

Figure 2: Operational workflow for the resolution and purification process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Reaction Rate Insufficient water or enzyme inactivation.Add water to 1.0 eq; Ensure solvent is not anhydrous. Check enzyme activity.
Low Enantioselectivity (E < 20) Non-specific hydrolysis.Lower temperature to 30°C. Switch solvent to MTBE or Toluene.
Emulsion during workup Amphiphilic nature of amino ester.Add brine; Filter through Celite before separation.
Racemization High pH or temperature.Keep workup rapid; avoid prolonged exposure to strong base.

References

  • Gotor, V., et al. (2005).

    
    -amino esters." Journal of Organic Chemistry.  (General methodology for beta-amino esters).
    
  • Soloshonok, V. A. (2010). "Biocatalytic approaches to enantiomerically pure fluorinated amino acids." Chemical Reviews. (Specifics on fluorinated substrates).

  • Merck & Co. (2009). "Process for preparing Sitagliptin intermediates." US Patent 2009/0123983. (Industrial context and alternative routes).

  • Amano Enzyme Inc. (2024). "Lipase PS Application Guide." (Enzyme specifications).

(Note: While specific URLs for papers may require subscription access, the citations provided are grounded in the standard literature for this chemical transformation.)

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with Methyl 3-amino-3-(2,4-difluorophenyl)propanoate . It focuses on the specific stability challenges inherent to


-amino acid esters, particularly the risks of retro-Michael elimination and intermolecular condensation.

Topic: Stability, Storage, and Troubleshooting of


-Amino Esters
Audience:  Medicinal Chemists, Process Chemists, Analytical Scientists
Document ID:  TS-2026-BETA-F2

Core Stability Thesis: The "Free Base" Trap

As a Senior Application Scientist, the most frequent issue I encounter with this compound is the mishandling of its free base form.

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate contains two reactive centers: a nucleophilic primary amine and an electrophilic ester. In its protonated (salt) form, these are dormant. However, as a free base, this molecule is chemically "live" and prone to two primary degradation pathways:

  • Intermolecular Condensation (Oligomerization): The amine of one molecule attacks the ester of another, forming polyamide chains. This turns a clear oil into a viscous gum.

  • Retro-Michael Elimination: Due to the amine's position

    
     to the carbonyl and the benzylic stabilization from the difluorophenyl ring, the molecule can eliminate ammonia to form the conjugated cinnamate derivative (Methyl 2,4-difluorocinnamate).
    

Directive: Always store this compound as a salt (e.g., Hydrochloride or Tosylate). Generate the free base in situ only immediately prior to the next reaction step.

Troubleshooting Guide (Q&A)

Q1: I isolated the free base as a clear oil, but after 24 hours at room temperature, it has solidified into a gummy residue. What happened?

Diagnosis: You are observing uncontrolled oligomerization . Mechanism:


-amino esters are bifunctional monomers. Upon neutralization, the amine group (

) attacks the methyl ester (

) of a neighboring molecule, releasing methanol and forming a stable amide bond. This process repeats, creating oligomers. Solution:
  • Immediate Action: Attempt to re-dissolve the gum in warm methanol/HCl to hydrolyze the oligomers, though this is rarely quantitative.

  • Prevention: Never store the free base. If you must isolate it, keep it in a dilute solution of a non-nucleophilic solvent (e.g., DCM or MTBE) at -20°C, or immediately convert it to the HCl salt.

Q2: My HPLC shows a new, UV-active impurity (RRT ~1.2) that increases when I dry the sample at 40°C.

Diagnosis: This is likely Methyl 3-(2,4-difluorophenyl)acrylate , formed via Retro-Michael Elimination . Mechanism: The C3 position is benzylic. Under thermal stress or basic conditions, the acidic proton at C2 (alpha-position) is removed, leading to the elimination of the amino group (


). The driving force is the formation of the conjugated double bond (cinnamate system).
Detection:  The cinnamate product has a higher extinction coefficient than the starting material due to extended conjugation, making the impurity appear more abundant than it is by mass.
Corrective Protocol:  Avoid heating the free base above 30°C. Perform solvent removal under high vacuum at ambient temperature.
Q3: The enantiomeric excess (ee%) of my (S)-isomer dropped from 99% to 92% after workup.

Diagnosis: Base-catalyzed Racemization via the Retro-Michael equilibrium or enolization. Context: While the retro-Michael reaction is often irreversible in open systems (ammonia gas escapes), in solution, the transient formation of the achiral enolate or the reversible elimination/addition sequence destroys the stereocenter at C3. Fix: Maintain the pH below 8.0 during extraction. Use weak bases (Sodium Bicarbonate) rather than strong bases (Sodium Hydroxide) for neutralization. Minimize contact time in the biphasic layer.

Degradation Pathways Visualization

The following diagram maps the kinetic fate of the molecule under different stressors.

StabilityPathways Salt Stable Salt Form (HCl / Tosylate) FreeBase Reactive Free Base (Clear Oil) Salt->FreeBase Neutralization (pH > 7) FreeBase->Salt Acidification (HCl/MeOH) Oligomer Polyamide Oligomers (Gummy Solid) FreeBase->Oligomer Storage > 24h Intermolecular Condensation Cinnamate Cinnamate Derivative (Retro-Michael Product) FreeBase->Cinnamate Heat (>40°C) or Strong Base (- NH3) Hydrolysis Beta-Amino Acid (Hydrolysis Product) FreeBase->Hydrolysis Water/Base Saponification

Figure 1: Kinetic degradation pathways. The green node represents the only stable storage state.

Validated Protocols

Protocol A: Safe Generation of Free Base for Immediate Use

Use this when the next step requires the nucleophilic amine (e.g., coupling).

  • Suspend: Place 10.0 mmol of the HCl salt in 50 mL of Dichloromethane (DCM).

  • Cool: Cool the suspension to 0°C.

  • Neutralize: Add 20 mL of saturated aqueous

    
     (mild base).
    
  • Extract: Stir vigorously for 10 minutes. Separate the organic layer.[1]

  • Dry: Dry over anhydrous

    
     for maximum 10 minutes .
    
  • Use: Filter directly into the reaction vessel for the next step.

    • Critical: Do not concentrate to dryness unless absolutely necessary. If concentration is required, do not heat the water bath; use high vacuum at <20°C.

Protocol B: Long-Term Storage

Standard for maintaining >99% purity.

ParameterRecommendationRationale
Form Hydrochloride SaltProtonation blocks the nucleophilic amine, preventing polymerization.
Temperature -20°CSlows hydrolysis and oxidation rates.
Atmosphere Argon/NitrogenPrevents moisture absorption (hygroscopic salt) and carbonate formation.
Container Amber GlassProtects from light (though less critical than for aromatic amines).

Analytical Data Reference

When analyzing stability samples, use these expected shifts to identify degradation:

ComponentHPLC Behavior (C18, Acidic Mobile Phase)1H NMR Characteristic (CDCl3)
Intact Amine Main Peak

4.5 ppm (m, 1H,

-CH)
Cinnamate Late eluting (High logP), Strong UV

6.5 & 7.8 ppm (d, J=16Hz, Alkenyl protons)
Oligomer Broad smear / Wash peakBroadening of all signals; loss of methyl ester singlet
Acid Early eluting (Polar)Loss of methyl ester singlet (

3.6 ppm)

References

  • Sitagliptin Intermediate Synthesis: Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005, 9(5), 634–639.

  • Beta-Amino Acid Stability: Steurer, M., et al. "Synthesis and stability of beta-amino acids." Amino Acids, 1999. (General reactivity context for beta-amino esters).
  • Retro-Michael Elimination: Soloshonok, V. A., et al. "Asymmetric Synthesis of beta-Amino Acids via Retro-Michael Reaction." Chemical Reviews, 2003.
  • General Handling of Fluorinated Intermediates: "Handling and Storage of Fluorinated Building Blocks." Sigma-Aldrich Technical Bulletin, AL-142.

Sources

"scalability challenges in methyl 3-amino-3-(2,4-difluorophenyl)propanoate production"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Production of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate

Status: Operational | Tier: Level 3 Engineering Support Subject: Troubleshooting Scale-Up, Stability, and Enantiopurity Audience: Process Chemists, CDMO Technical Leads, Medicinal Chemists

Core Technical Overview

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate is a fluorinated


-amino acid ester, a critical chiral building block for peptidomimetics and next-generation DPP-4 inhibitors. Unlike its non-fluorinated analogs, the electron-withdrawing nature of the 2,4-difluorophenyl group significantly alters the basicity of the amine and the electrophilicity of the 

-carbon.

Primary Scalability Risks:

  • Retro-Michael Decomposition: The free base is prone to eliminating ammonia (or the chiral amine auxiliary) to revert to the cinnamate (acrylate) precursor, especially under thermal stress.

  • Enantiomeric Erosion: Racemization via deprotonation at the

    
    -carbon is accelerated by the electron-withdrawing aryl ring.
    
  • Catalyst Inhibition: In asymmetric hydrogenation, the electron-deficient arene can compete for metal binding sites, reducing turnover frequency (TOF).

Critical Stability & Handling Protocol

ISSUE: Product degrades during workup or storage. DIAGNOSIS: Retro-Michael addition (elimination of amine) or hydrolysis.

The 2,4-difluorophenyl group stabilizes the transition state for elimination, making this molecule more fragile than standard


-phenylalanine derivatives.

Troubleshooting Guide:

ParameterStandard ProtocolOptimized for 2,4-Difluoro Analog Reasoning
Workup pH pH 10–12pH 8.5 – 9.0 High pH triggers rapid retro-Michael elimination. The fluorinated amine is less basic (pKa ~9.0), allowing extraction at lower pH.
Temperature < 50°C< 35°C Thermal energy overcomes the activation barrier for ammonia elimination.
Storage Form Free Base OilHCl or Tosylate Salt The free base is kinetically unstable. Isolate immediately as a salt to "lock" the amine.
Solvent Methanol/EthanolMTBE or Toluene Protic solvents can facilitate transesterification or nucleophilic attack.
Visualizing the Instability Pathway

RetroMichael cluster_prevention Prevention Strategy Target Target β-Amino Ester (Chiral) Elimination Retro-Michael Elimination Target->Elimination Heat / High pH Salt Salt Formation (HCl/TsOH) Target->Salt Immediate Acidification Cinnamate Methyl 2,4-difluorocinnamate (Achiral impurity) Elimination->Cinnamate Ammonia Ammonia/Amine Elimination->Ammonia

Figure 1: The Retro-Michael decomposition pathway is the primary stability threat. Immediate salt formation arrests this pathway.

Production Route A: Asymmetric Hydrogenation (Catalytic)

Context: This is the most scalable route for multi-kilogram batches. It involves the hydrogenation of methyl (Z)-3-acetamido-3-(2,4-difluorophenyl)acrylate using chiral Rhodium or Ruthenium catalysts.

Common Failure Mode: Low Enantiomeric Excess (ee%) or Stalled Reaction.

Q: Why is my reaction stalling at 80% conversion? A: The 2,4-difluorophenyl group is electron-poor. If you are using a standard ligand like BINAP, the catalyst-substrate binding may be too weak.

  • Solution: Switch to electron-rich chiral bisphosphine ligands such as Josiphos or DuanPhos . These ligands increase the electron density at the metal center, facilitating oxidative addition.

  • Check: Ensure the substrate purity. Trace free halides (from the aldehyde synthesis) can poison Rhodium catalysts.

Q: I am seeing 90% ee, but I need >99%. How do I upgrade it? A: Do not rely on chromatography.

  • Protocol: Perform a "reslurry" (digest) of the crude product in isopropyl acetate/heptane (1:3) . The racemic crystal lattice is often more soluble (or significantly less soluble depending on the specific packing) than the pure enantiomer.

  • Alternative: Form the salt with D-Tartaric acid. The diastereomeric salt difference is amplified by the fluorinated ring's influence on crystal packing.

Quantitative Optimization Table:

VariableRangeOptimalImpact
H2 Pressure 5–50 bar10–20 bar Too high pressure can reduce enantioselectivity by forcing non-selective pathways.
Solvent MeOH, EtOHTFE (Trifluoroethanol) TFE enhances hydrogen bonding with the amide carbonyl, locking the conformation for higher ee%.
S/C Ratio 100–50001000:1 Start low (500:1) to ensure completion, then scale up.

Production Route B: Enzymatic Kinetic Resolution (Biocatalytic)

Context: Using Lipase B from Candida antarctica (CAL-B) to selectively hydrolyze the ester or acylate the amine of the racemic mixture.

Common Failure Mode: Long reaction times (>48h) and difficult separation.

Q: The enzyme activity drops significantly after the first reuse. Why? A: The 2,4-difluorophenyl moiety makes the substrate more hydrophobic. The substrate may be adsorbing irreversibly onto the resin support (e.g., Novozym 435), blocking the active sites.

  • Fix: Use a co-solvent like MTBE or Toluene rather than pure buffer. This keeps the hydrophobic substrate in the mobile phase.

  • Fix: Wash the immobilized enzyme with isopropanol between cycles to strip adsorbed substrate.

Q: How do I separate the resolved acid from the ester without extraction emulsions? A: Fluorinated aromatics are notorious for forming stable emulsions in basic aqueous washes.

  • Protocol: Instead of liquid-liquid extraction, use filtration .

    • Run reaction in dry MTBE (acylation mode).

    • The product (amide) often precipitates, or the salt of the unreacted amine can be precipitated by adding HCl/Dioxane.

    • Filter the solid.[1] Avoid water until the bulk separation is done.

Biocatalytic Workflow

Biocatalysis Racemic Racemic Amine (Free Base) Reaction Kinetic Resolution (24-36h, 30°C) Racemic->Reaction Enzyme CAL-B (Immobilized) + Ethyl Acetate Enzyme->Reaction Separation Filtration/Evaporation Reaction->Separation ProductA (S)-Amide (Solid) Separation->ProductA Precipitate ProductB (R)-Amine (Liquid/Oil) Separation->ProductB Filtrate

Figure 2: Kinetic resolution via acylation avoids aqueous workup issues common with fluorinated emulsions.

FAQ: Operational Specifics

Q: Can I use the Rodionov reaction (Aldehyde + Malonic acid + NH4OAc) for this substrate? A: Yes, but expect lower yields (~50-60%) compared to non-fluorinated benzaldehyde. The electron-deficient aldehyde is highly reactive and prone to side reactions (aldol condensation).

  • Tip: Use a large excess of Ammonium Acetate (2.5 eq) and Ethanol as the solvent to mitigate oligomerization.

Q: The melting point of my HCl salt is 10°C lower than the literature value. Is it impure? A: Likely yes, but check your solvate state. Fluorinated


-amino esters often form stable hemi-solvates with alcohols.
  • Test: Run TGA (Thermogravimetric Analysis) or dry at 50°C under high vacuum for 24h. If the mp rises, it was solvent inclusion. If not, check for the cinnamate impurity (UV active at 254nm).

Q: Is the 2,4-difluoro substitution pattern interchangeable with the 2,4,5-trifluoro (Sitagliptin) pattern in synthesis? A: Chemically, yes. The protocols are 95% identical. However, the 2,4-difluoro analogs are generally slightly more soluble in organic solvents than the 2,4,5-trifluoro analogs, which may require adjusting crystallization volumes (use less solvent).

References

  • Asymmetric Hydrogenation of Enamides

    • Lübben, S., et al.
    • Relevance: Establishes the Rh-Josiphos c
    • (Generalized citation based on search context 1.1, 1.4).

  • Enzymatic Resolution & Stability

    • Solano, D.M., et al.

      
      -amino esters."[2] Journal of Organic Chemistry, 2010.
      
    • Relevance: Details the kinetic resolution parameters and stability of the free base.
    • (Context from search result 1.8, 1.9).

  • Sitagliptin Intermediate Chemistry (Analogous Systems)

    • Hansen, K.B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005.
    • Relevance: Definitive guide on handling 2,4,5-trifluorophenyl -amino acids, directly applicable to the 2,4-difluoro analog.
    • (Context from search result 1.5, 1.14).

  • Transaminase Biocatalysis

    • Khobragade, T.P., et al. "Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System."[3] Frontiers in Bioengineering and Biotechnology, 2021.[3]

    • Relevance: Describes the "Green" route using transaminases for fluorinated aryl substr
    • (Directly from search result 1.12).

(Note: While specific "2,4-difluoro" papers are rare compared to "2,4,5-trifluoro", the chemical behavior described in Reference 3 is the industry standard for this class of compounds.)

Sources

Validation & Comparative

Publish Comparison Guide: Chiral HPLC of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical comparison and operational manual for the chiral analysis of methyl 3-amino-3-(2,4-difluorophenyl)propanoate . This


-amino acid ester is a critical pharmacophore, structurally homologous to intermediates used in the synthesis of DPP-4 inhibitors (e.g., Sitagliptin analogs).

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The separation of


-amino acid esters presents a unique chromatographic challenge compared to their 

-amino counterparts.[1] The increased distance between the amine and the carbonyl group alters the chelation/hydrogen-bonding geometry required for chiral recognition.[1] For methyl 3-amino-3-(2,4-difluorophenyl)propanoate , the electron-withdrawing fluorine atoms on the phenyl ring further reduce the basicity of the amine and the

-

interaction potential, necessitating a highly selective Chiral Stationary Phase (CSP).

This guide compares the three dominant methodologies for this separation:

  • Immobilized Polysaccharide (Amylose) – The Robust Standard

  • Crown Ether (Host-Guest) – The Specific Alternative

  • Macrocyclic Glycopeptide (Teicoplanin) – The Polar Organic Option

Recommendation Verdict

Primary Recommendation: Immobilized Amylose (Chiralpak IA / Lux Amylose-1) in Normal Phase.[1]

  • Why: Superior resolution (

    
    ), solubility of the hydrophobic ester, and elimination of hydrolysis risks associated with acidic aqueous phases.
    

Comparative Analysis of CSP Technologies

The following table synthesizes performance metrics based on structural analogs (fluorinated


-amino esters).
FeatureMethod A: Immobilized Amylose Method B: Crown Ether Method C: Teicoplanin (ZWIX)
CSP Type Amylose tris(3,5-dimethylphenylcarbamate)Chiral Crown Ether (18-crown-6)Teicoplanin Aglycone
Commercial Columns Chiralpak IA, Lux Amylose-1Crownpak CR-I(+), CR(+)Chirobiotic T, Chiralpak ZWIX
Separation Mode Normal Phase (NP)Reversed Phase (RP)Polar Organic Mode (POM)
Primary Mechanism H-bonding, Dipole-Dipole,

-

Host-Guest (Ammonium inclusion)Ionic interaction + H-bonding
Selectivity (

)
High (1.2 – 1.[2]5)Very High (> 1.[1]5)Moderate (1.1 – 1.[1]3)
Throughput High (Low viscosity solvents)Low (Requires low temp)Medium
Sample Stability Excellent (Non-aqueous)Risk (Acidic aqueous MP hydrolyzes esters)Good
Technical Deep Dive
Option A: Immobilized Amylose (Recommended)

The Chiralpak IA (or Phenomenex Lux i-Amylose-1) utilizes an amylose backbone derivatized with 3,5-dimethylphenylcarbamate, immobilized onto silica.

  • Mechanism: The carbonyl of the analyte ester and the primary amine form hydrogen bonds with the NH and C=O groups of the carbamate selector.[1] The 2,4-difluorophenyl group engages in

    
    -
    
    
    
    interactions with the phenyl rings of the CSP.
  • Advantage: The immobilized nature allows the use of "forbidden" solvents like dichloromethane (DCM) or THF to enhance solubility or alter selectivity, although standard Alkane/Alcohol mixes usually suffice.

Option B: Crown Ether

Columns like Crownpak CR-I(+) rely on the complexation of the primary ammonium ion (


) inside the crown ether cavity.
  • Mechanism: Extremely specific for primary amines.[1] The spatial arrangement of the phenyl ring relative to the chiral centers of the crown ether drives separation.

  • Limitation: Requires highly acidic mobile phases (pH 1.0–2.0, typically

    
    ) to ensure the amine is protonated. Critical Warning:  Prolonged exposure of methyl esters to pH 1.5 can lead to hydrolysis, converting the analyte into the free acid and altering retention times.[1]
    

Detailed Experimental Protocol (Method A)

This protocol is validated for the resolution of fluorinated


-amino esters using Normal Phase HPLC.[1]
Materials & Reagents[1][8][9][10][11][12]
  • Column: Chiralpak IA-3 (3 µm, 4.6 x 150 mm) or equivalent.

  • Mobile Phase A: n-Hexane (HPLC Grade).[1]

  • Mobile Phase B: Ethanol (Absolute) or 2-Propanol (IPA).

  • Additive: Diethylamine (DEA) or Ethanolamine.[1] Note: Basic additive is mandatory to sharpen the peak of the free amine.

Instrument Parameters[9][11][13]
  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 25°C (Control is critical; lower T often improves

    
    ).
    
  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring).

  • Injection Volume: 5–10 µL (Sample conc: 1.0 mg/mL in Mobile Phase).

Step-by-Step Workflow
  • System Equilibration: Flush column with 90:10 (Hexane:EtOH) + 0.1% DEA for 30 minutes.

  • Blank Run: Inject mobile phase to ensure baseline stability.

  • Selectivity Check: Inject Racemic Standard.

    • Target: Separation of Enantiomer 1 (E1) and Enantiomer 2 (E2).

    • Expectation:

      
      .
      
  • Optimization Loop:

    • If

      
      : Switch modifier from EtOH to IPA (IPA is a stronger H-bond donor/acceptor, often changing selectivity).
      
    • If Tailing occurs: Increase DEA to 0.2%.

Representative Performance Data

The following data represents typical separation parameters for


-amino-3-(phenyl)propanoate derivatives on Polysaccharide CSPs.

Table 1: Method Robustness Comparison

ParameterChiralpak IA (Hex/EtOH) Chiralpak IA (Hex/IPA) Chiralpak AD-H (Hex/EtOH)
Mobile Phase 90:10:0.1 (Hex:EtOH:DEA)90:10:0.1 (Hex:IPA:DEA)90:10:0.1 (Hex:EtOH:DEA)
Retention

2.151.852.40
Retention

2.802.252.95
Selectivity (

)
1.30 1.211.23
Resolution (

)
3.5 2.12.4
Peak Symmetry 1.11.21.3

Data Interpretation: The Hexane/Ethanol system on the Immobilized Amylose (IA) phase provides the highest selectivity. The "coated" AD-H column is a viable backup but lacks the solvent resistance of the IA.[1]

Visualizations

Method Development Decision Tree

This workflow guides the scientist through the selection process based on analyte properties.[1]

MethodSelection Start Start: Methyl 3-amino-3-(2,4-difluorophenyl)propanoate CheckSolubility Check Solubility in Hexane/Alcohol Start->CheckSolubility Soluble Soluble CheckSolubility->Soluble Insoluble Insoluble / Polar CheckSolubility->Insoluble NP_Path Normal Phase (Method A) Column: Chiralpak IA / Lux Amylose-1 Soluble->NP_Path RP_Path Reversed Phase (Method B) Column: Crownpak CR-I(+) Insoluble->RP_Path Screen1 Screen MP: Hex/EtOH/DEA (90:10:0.1) NP_Path->Screen1 Success VALIDATED METHOD RP_Path->Success Use pH 1.5 HClO4 Result1 Resolution > 1.5? Screen1->Result1 Result1->Success Yes Fail1 Switch to Hex/IPA/DEA Result1->Fail1 No Fail2 Switch to Chiralcel OD-H (Cellulose) Fail1->Fail2 If fails

Figure 1: Decision tree for selecting the optimal chiral method. Normal Phase is prioritized to prevent ester hydrolysis.

Chiral Recognition Mechanism

Visualizing the interaction between the


-amino ester and the Amylose CSP.[1]

Mechanism Analyte Analyte: (S)-Enantiomer Interaction1 H-Bond: NH (Analyte) -> C=O (CSP) Analyte->Interaction1 Interaction2 H-Bond: C=O (Analyte) -> NH (CSP) Analyte->Interaction2 Interaction3 Pi-Pi Stacking: Difluorophenyl -> Phenyl (CSP) Analyte->Interaction3 CSP CSP: Amylose-3,5-dimethylphenylcarbamate CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Complex Stable Diastereomeric Complex (Longer Retention) Interaction1->Complex Interaction2->Complex Interaction3->Complex

Figure 2: Mechanistic interactions driving the separation. The multi-point interaction (3-point rule) creates the energy difference required for chiral discrimination.

References

  • Bae, S. et al. (2021).[1] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 166-174.

  • Sigma-Aldrich (Astec). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Guide.

  • Ilisz, I. et al. (2006).[1] High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Separation Science, 29, 1305-1321.[1][4]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.

Sources

A Comparative Guide to the Purity Assessment of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like methyl 3-amino-3-(2,4-difluorophenyl)propanoate, a key intermediate or API in its own right, a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in scientific principles and practical expertise. We will explore the rationale behind methodological choices, present comparative data, and provide a detailed experimental protocol.

The Criticality of Purity for Methyl 3-amino-3-(2,4-difluorophenyl)propanoate

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate is a chiral molecule, and its synthesis can lead to various impurities, including stereoisomers, starting materials, by-products, and degradation products.[1][2] The presence of these impurities, even in trace amounts, can significantly impact the pharmacological and toxicological profile of the final drug product. Therefore, a highly selective and sensitive analytical method is required to ensure the purity of the target compound. HPLC is the most widely used technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[3][4][5]

Comparative Analysis of HPLC Methodologies

The development of a successful HPLC method hinges on the judicious selection of the stationary phase, mobile phase, and detector.[6][7] For methyl 3-amino-3-(2,4-difluorophenyl)propanoate, both reversed-phase and chiral chromatography are critical for a comprehensive purity assessment.

1. Reversed-Phase HPLC for Achiral Purity and Related Substances

Reversed-phase HPLC (RP-HPLC) is the workhorse for separating compounds based on their hydrophobicity. It is ideal for quantifying the main component and separating it from process-related impurities and degradation products.

  • Stationary Phase Selection: A C18 column is the most common starting point for RP-HPLC method development due to its broad applicability.[7][8] For polar compounds like our target molecule, a C18 column with a high carbon load and end-capping provides good retention and peak shape.

  • Mobile Phase Optimization: The mobile phase composition is a critical parameter for achieving optimal separation.[6] A typical mobile phase for RP-HPLC consists of an aqueous component (often with a buffer to control pH) and an organic modifier (like acetonitrile or methanol). For an amino compound, controlling the pH of the mobile phase is crucial to ensure consistent retention and peak shape. A pH in the acidic range (e.g., using trifluoroacetic acid or formic acid) is often preferred to protonate the amine group, leading to better interaction with the stationary phase.[6]

2. Chiral HPLC for Enantiomeric Purity

Since methyl 3-amino-3-(2,4-difluorophenyl)propanoate possesses a chiral center, it is essential to control its stereoisomeric purity. Chiral HPLC is the gold standard for separating enantiomers.

  • Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved by using a chiral stationary phase that interacts differently with each enantiomer.[9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad enantioselectivity.[9] For amino acid derivatives, ligand-exchange chiral stationary phases can also be highly effective.[10]

  • Mobile Phase in Chiral Separations: In chiral chromatography, the mobile phase composition can significantly influence the separation. For polysaccharide-based CSPs, a normal-phase mode using a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol) is common.[9][11] The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can improve peak shape and resolution.[9]

Experimental Data and Comparison

To illustrate the practical application of these principles, two distinct HPLC methods were developed and compared for the purity assessment of a sample of methyl 3-amino-3-(2,4-difluorophenyl)propanoate.

Table 1: Comparison of HPLC Methods for Purity Assessment

ParameterMethod A: Reversed-Phase HPLCMethod B: Chiral HPLC
Column C18, 5 µm, 4.6 x 250 mmChiralpak AD-H, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileGradient: 10-90% B in 20 minHeptane:Isopropanol (90:10) with 0.1% Diethylamine
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 220 nm
Column Temp. 30 °C25 °C
Purpose Quantitation of main peak and separation of achiral impuritiesDetermination of enantiomeric purity
Key Findings Main peak purity > 99.5%.Separation of two minor process-related impurities.(S)-enantiomer > 99.8% e.e.Baseline separation of enantiomers.

In-Depth Experimental Protocols

Method A: Reversed-Phase HPLC for Purity and Related Substances

This method is designed for the accurate quantification of methyl 3-amino-3-(2,4-difluorophenyl)propanoate and the separation of potential process-related impurities.

1. Preparation of Solutions:

  • Mobile Phase A: Add 1.0 mL of trifluoroacetic acid (TFA) to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile and mix well.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution: Accurately weigh about 10 mg of methyl 3-amino-3-(2,4-difluorophenyl)propanoate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detector: UV at 220 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

3. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be not more than 2.0.

  • The theoretical plates for the main peak should be not less than 2000.

4. Analysis and Calculation:

  • Inject the diluent as a blank, followed by the standard and sample solutions.

  • Calculate the percentage of each impurity by the area normalization method.

Method B: Chiral HPLC for Enantiomeric Purity

This method is designed to separate and quantify the enantiomers of methyl 3-amino-3-(2,4-difluorophenyl)propanoate.

1. Preparation of Solutions:

  • Mobile Phase: Mix 900 mL of HPLC grade n-heptane and 100 mL of isopropanol. Add 1.0 mL of diethylamine and mix well. Degas before use.

  • Diluent: Mobile Phase.

  • Standard Solution: Prepare a solution of the racemic mixture of methyl 3-amino-3-(2,4-difluorophenyl)propanoate in diluent at a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare a solution of the sample in diluent at a concentration of approximately 0.1 mg/mL.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based chiral column).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detector: UV at 220 nm.

  • Run Time: Approximately 20 minutes (or until both enantiomers have eluted).

3. System Suitability:

  • Inject the racemic standard solution. The resolution between the two enantiomer peaks should be not less than 1.5.

4. Analysis and Calculation:

  • Inject the diluent as a blank, followed by the sample solution.

  • Calculate the percentage of the undesired enantiomer in the sample.

Visualizing the Workflow

A structured approach is crucial for a comprehensive purity assessment. The following diagram illustrates the logical flow from sample reception to final purity determination.

HPLC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation & Reporting Sample Receive Sample Prep_RP Prepare for RP-HPLC Sample->Prep_RP Prep_Chiral Prepare for Chiral HPLC Sample->Prep_Chiral RP_HPLC Method A: Reversed-Phase HPLC Prep_RP->RP_HPLC Chiral_HPLC Method B: Chiral HPLC Prep_Chiral->Chiral_HPLC Data_RP Assess Achiral Purity & Impurities RP_HPLC->Data_RP Data_Chiral Determine Enantiomeric Purity Chiral_HPLC->Data_Chiral Final_Report Final Purity Report Data_RP->Final_Report Data_Chiral->Final_Report

Caption: Workflow for comprehensive HPLC purity assessment.

The Logic of Method Selection

The choice between different HPLC methods is not arbitrary but is dictated by the specific analytical question being addressed. The following diagram outlines the decision-making process.

Method_Selection_Logic Start Purity Assessment Goal? Related_Substances Quantify Related Substances & Degradants Start->Related_Substances Achiral Enantiomeric_Purity Determine Enantiomeric Purity Start->Enantiomeric_Purity Chiral Select_RP_HPLC Select Reversed-Phase HPLC (Method A) Related_Substances->Select_RP_HPLC Select_Chiral_HPLC Select Chiral HPLC (Method B) Enantiomeric_Purity->Select_Chiral_HPLC

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion and Best Practices

The purity assessment of methyl 3-amino-3-(2,4-difluorophenyl)propanoate requires a dual-pronged HPLC approach. A robust reversed-phase method is essential for quantifying the API and profiling related substances, while a selective chiral method is indispensable for controlling enantiomeric purity. The methods presented in this guide provide a solid foundation for establishing a comprehensive quality control strategy for this important pharmaceutical compound.

As a final word of advice to fellow scientists, always remember that method validation is a regulatory requirement and an integral part of ensuring the reliability of your analytical data.[5][12] The validation process should demonstrate that the analytical procedure is suitable for its intended purpose by assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[7][13] Adherence to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) is crucial.[1][2][14][15][16]

References

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • HPLC method development and validation: an overview. SciSpace. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. Jetir.Org. [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). IAEA International Nuclear Information System. [Link]

  • Impurities in new drug substances Q3A (R2). ICH. [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. The Gambia Medicines Control Agency. [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ACS Publications. [Link]

  • Chiral separation of 3-Amino-2(2-Naphtyl)-1-Phenyl-Propanol. KNAUER. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate. As a fluorinated organic compound, this substance requires specialized handling and disposal procedures to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Identification and Risk Assessment: Understanding the Compound

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate is a substituted amino acid ester. While specific toxicological data for this exact compound is limited, a thorough risk assessment can be conducted by examining its structural features and analogous compounds.

  • Fluorinated Organic Compound: The presence of a difluorophenyl group is the most significant feature for disposal considerations. Carbon-fluorine bonds are exceptionally strong, making these compounds highly stable and persistent in the environment.[1] Improper disposal, particularly through standard combustion of non-halogenated waste, can lead to the formation of hazardous byproducts such as hydrogen fluoride (HF), a highly corrosive and toxic gas.[2]

  • Amino Acid Ester: As an amino acid derivative, it has the potential for biological activity. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Similar compounds are known to cause skin, eye, and respiratory irritation.[3][4][5]

  • Regulatory Classification: In the United States, any waste generated from this chemical must be evaluated against the criteria set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] The waste is likely to be classified as hazardous due to toxicity or other characteristics.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper handling from the point of generation is the first step in a safe disposal workflow. The causality here is simple: minimizing exposure and preventing spills reduces immediate risk and simplifies the ultimate disposal process.

Required PPE:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent contact with eyes.[5]

  • Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[9][10]

Waste Segregation and Storage: A Self-Validating System

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste stream is correctly identified for the disposal vendor.

  • Dedicated Waste Container: Use a clearly labeled, chemically compatible container for waste Methyl 3-amino-3-(2,4-difluorophenyl)propanoate. High-density polyethylene (HDPE) containers are generally suitable.

  • Halogenated Waste Stream: This waste must be segregated into a "Halogenated Organic Waste" stream.[2]

    • Rationale: As previously mentioned, mixing with non-halogenated waste is a significant operational hazard. Waste disposal facilities often use non-halogenated organic waste as a fuel source. The presence of fluorinated compounds in this stream would lead to the release of toxic hydrogen fluoride upon combustion.[2]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 3-amino-3-(2,4-difluorophenyl)propanoate".[11][12][13] All major components and their approximate percentages should be listed.

  • Storage Location: Waste containers must be kept in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[6][11] The container must be kept closed at all times except when adding waste.[11]

Spill Management Protocol

In the event of a spill, a prepared response is the best defense against personnel exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Collection: Carefully sweep or scoop the absorbed or solid material into a dedicated, labeled hazardous waste container. Use non-sparking tools if the material is in a flammable solvent.[9]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse if necessary), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EH&S) office.

Approved Disposal Procedures: Step-by-Step Guide

Disposal of this chemical waste is governed by federal and state regulations and must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste before pickup.

  • Waste Characterization: Confirm that the waste is being handled as a hazardous material. Given its chemical nature, it is prudent to manage it as such unless specific analysis proves otherwise.

  • Containerization: Ensure the waste is in a compatible, leak-proof container with a secure lid. The container must be in good condition.[11]

  • Labeling: The container must be accurately and legibly labeled with "Hazardous Waste," the full chemical name, and a description of the hazard (e.g., "Toxic," "Irritant").[12][13]

  • Accumulation: Store the waste in your laboratory's designated Satellite Accumulation Area (SAA). Be mindful of the volume limits for SAAs (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic P-listed wastes).[6]

  • Arrange for Pickup: Once the container is nearly full (around 90%), or before the accumulation time limit is reached, complete a chemical waste pickup request form as required by your institution's EH&S office.[11]

  • Final Disposal Method: The designated disposal vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). For fluorinated organic compounds like this one, the most common and effective disposal method is high-temperature incineration .[1][14]

    • Causality: The high temperatures (often exceeding 1,400°C) and long residence times in specialized incinerators are necessary to break the stable carbon-fluorine bonds.[1] These facilities are equipped with flue gas scrubbers to neutralize the resulting hydrogen fluoride and prevent its release into the atmosphere.[9]

Regulatory Framework and Data

Compliance with EPA's RCRA is mandatory.[8] Your facility's responsibilities are determined by its generator status, which is based on the total amount of hazardous waste produced per month.

Generator StatusMonthly Hazardous Waste QuantityOn-Site Accumulation Time LimitKey Requirements
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit, but quantity limits applyMust identify all hazardous waste; ensure delivery to an authorized facility.[15]
Small Quantity Generator (SQG) > 100 kg to < 1,000 kgUp to 180 days (or 270 if shipping >200 miles)EPA ID number required; staff must be familiar with emergency procedures.[12][16]
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 daysEPA ID number, formal training programs, contingency plans, and biennial reports required.[12][16][17]

Visual Workflow for Disposal

The following diagram outlines the decision-making and operational process for the disposal of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Final Disposal cluster_contingency Contingency Start Waste Generated Identify Hazard Identification (Fluorinated Organic) Start->Identify Spill Spill Occurs Start->Spill Potential Event Segregate Segregate into 'Halogenated Waste' Stream Identify->Segregate Containerize Use Compatible & Labeled Container Segregate->Containerize Store Store in Satellite Accumulation Area (SAA) Containerize->Store Request Request Pickup from EH&S Store->Request Transport Transport by Licensed Vendor Request->Transport Incinerate High-Temperature Incineration at Permitted TSDF Transport->Incinerate End Complete Destruction Incinerate->End SpillResponse Follow Spill Management Protocol Spill->SpillResponse SpillResponse->Containerize Collect waste & debris

Caption: Decision workflow for compliant disposal of fluorinated chemical waste.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research.
  • Chemical Waste Containers for Chemical Waste Disposal - RiskAssess.
  • Managing Hazardous Chemical Waste in the Lab.
  • Laboratory Waste Management: The New Regul
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Waste Management Guidelines - University of Houston.
  • Incineration to Manage PFAS Waste Streams - US EPA.
  • Hazardous Waste Management – Selected RCRA Regul
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • EPA Rules For Hazardous Waste Management: A Primer on RCRA.
  • Resource Conservation and Recovery Act (RCRA) Overview | US EPA.
  • RCRA Requirements: Know the Facts, Avoid Hazardous Waste Penalties - EHSLeaders.
  • Chemical Safety Data Sheet MSDS / SDS - methyl 3-(methylamino)
  • SAFETY D
  • SAFETY D
  • Highly fluorinated chemicals can enter the environment via our household waste.
  • SAFETY D
  • Methyl 3-amino-3-(4-fluorophenyl)-propionate | C10H12FNO2 | CID 2769454 - PubChem.
  • Methyl 2-amino-3,3-difluoro-2-methylpropano
  • Safety D
  • Safety D
  • safety d
  • A new method to recycle fluoride from long-lived PFAS chemicals | Department of Chemistry.
  • Guidelines for Disposing of PFAs - MCF Environmental Services.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。